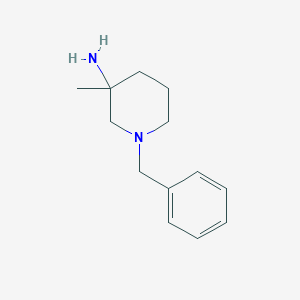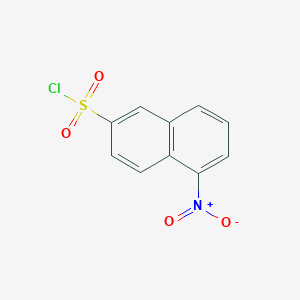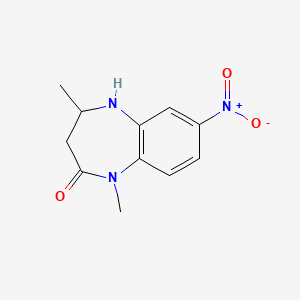
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol
Descripción general
Descripción
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent inhibitor of calmodulin (CaM) and has been shown to affect various biochemical and physiological processes.
Mecanismo De Acción
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol exerts its inhibitory effects on CaM by binding to the hydrophobic pocket of CaM's N-terminal domain. This binding prevents the interaction of CaM with its target proteins, leading to the inhibition of downstream signaling pathways. Additionally, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been shown to induce conformational changes in CaM, which may also contribute to its inhibitory effects.
Biochemical and Physiological Effects:
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been shown to affect various biochemical and physiological processes, including muscle contraction, neurotransmitter release, and gene expression. In muscle cells, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been shown to inhibit CaM-dependent myosin light chain kinase, leading to the inhibition of muscle contraction. In neurons, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been shown to inhibit CaM-dependent neurotransmitter release, leading to the inhibition of synaptic transmission. Finally, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been shown to affect gene expression by inhibiting CaM-dependent transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol in lab experiments is its specificity for CaM. By inhibiting CaM, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol can affect various physiological processes, but its effects are limited to CaM-dependent processes. Additionally, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been shown to have a high affinity for CaM, making it a potent inhibitor. However, one limitation of using 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol is its potential toxicity. 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been shown to affect cell viability at high concentrations, and its effects on non-CaM-dependent processes are not well understood.
Direcciones Futuras
There are several future directions for the research on 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol. One potential direction is the development of 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol analogs with improved specificity and potency. Additionally, the therapeutic potential of 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, warrants further investigation. Finally, the effects of 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol on non-CaM-dependent processes, such as ion channels and receptors, need to be elucidated.
Aplicaciones Científicas De Investigación
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has been widely used in scientific research due to its ability to inhibit CaM. CaM is a ubiquitous calcium-binding protein that plays a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting CaM, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol can affect these processes and has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
benzyl N-[1-(1-hydroxy-1-phenylpropan-2-yl)-2-oxopiperidin-4-yl]-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-21(27(32)23-13-7-3-8-14-23)29-18-17-25(19-26(29)31)30(24-15-9-4-10-16-24)28(33)34-20-22-11-5-2-6-12-22/h2-16,21,25,27,32H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSHLZNFNPMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCC(CC2=O)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B3224447.png)




![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)


![2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3224502.png)
